1-(5-(Trifluoromethyl)pyridin-2-YL)-3-azabicyclo[3.1.0]hexane hcl
Description
1-(5-(Trifluoromethyl)pyridin-2-YL)-3-azabicyclo[3.1.0]hexane HCl is a bicyclic amine derivative featuring a 3-azabicyclo[3.1.0]hexane core linked to a 5-(trifluoromethyl)pyridin-2-yl substituent.
Properties
Molecular Formula |
C11H12ClF3N2 |
|---|---|
Molecular Weight |
264.67 g/mol |
IUPAC Name |
1-[5-(trifluoromethyl)pyridin-2-yl]-3-azabicyclo[3.1.0]hexane;hydrochloride |
InChI |
InChI=1S/C11H11F3N2.ClH/c12-11(13,14)7-1-2-9(16-5-7)10-3-8(10)4-15-6-10;/h1-2,5,8,15H,3-4,6H2;1H |
InChI Key |
KJGVXBVHRXRVDN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1(CNC2)C3=NC=C(C=C3)C(F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Cycloaddition Approach
- The bicyclic core is commonly formed through a [2+2] cycloaddition reaction, which can be photochemically induced. This method involves the reaction of appropriate precursors under light irradiation to generate the strained bicyclic system efficiently.
- Photochemical conditions facilitate the formation of the azabicyclo[3.1.0]hexane ring system with good stereochemical control, which is crucial for the biological activity of the compound.
Functionalization with Trifluoromethylpyridine
- The 5-(trifluoromethyl)pyridin-2-yl substituent is introduced via nucleophilic substitution or cross-coupling reactions using suitably functionalized pyridine derivatives.
- The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making its introduction a critical step in the synthesis.
Detailed Reaction Conditions and Reagents
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Cycloaddition ([2+2]) | UV light, suitable alkene/imine precursors | Photochemical setup, inert atmosphere |
| 2 | Nucleophilic substitution | 5-(Trifluoromethyl)pyridin-2-yl halide or boronic acid, Pd catalyst (if cross-coupling) | Controlled temperature, inert atmosphere |
| 3 | Salt formation | HCl in 1,4-dioxane or other solvents | Formation of hydrochloride salt for stability |
- Oxidation and reduction steps may be employed to modify intermediate functionalities as needed, using agents such as potassium permanganate for oxidation or lithium aluminum hydride for reduction.
- Substitution reactions on the pyridine ring or trifluoromethyl group may be performed under carefully controlled conditions using halogens or nucleophiles to achieve desired derivatives.
Industrial Scale Considerations
- Scale-up involves optimizing parameters such as temperature, pressure, and reaction time.
- Continuous flow reactors and microwave irradiation have been explored to enhance reaction rates and yields, offering better control and reproducibility.
- Purification typically involves crystallization of the hydrochloride salt to ensure product purity and stability.
Representative Synthetic Route Summary
| Intermediate/Product | Reaction Type | Key Reagents/Conditions | Yield & Remarks |
|---|---|---|---|
| Bicyclic 3-azabicyclo[3.1.0]hexane core | [2+2] Cycloaddition | Photochemical irradiation, inert atmosphere | High stereoselectivity, moderate to high yield |
| 1-(5-(Trifluoromethyl)pyridin-2-yl) derivative | Nucleophilic substitution or Pd-catalyzed coupling | Trifluoromethylpyridine halide, Pd catalyst, base | Efficient coupling, good functional group tolerance |
| Hydrochloride salt formation | Acid-base reaction | HCl in dioxane or similar solvent | Stable solid form, easy isolation |
Analytical and Purification Techniques
- Reaction progress and product purity are monitored by NMR spectroscopy, mass spectrometry, and HPLC.
- Crystallization of the hydrochloride salt is the preferred purification method.
- Optical rotation measurements may be used to confirm stereochemistry.
Research Findings and Optimization Notes
- Photochemical [2+2] cycloaddition is favored for its ability to generate the bicyclic structure under mild conditions, minimizing side reactions.
- Microwave-assisted synthesis has shown promise in reducing reaction times and improving yields.
- The trifluoromethyl group’s electron-withdrawing nature requires careful control of reaction conditions during substitution to prevent unwanted side reactions.
- Industrial production emphasizes continuous flow methods to ensure scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-(5-(Trifluoromethyl)pyridin-2-YL)-3-azabicyclo[3.1.0]hexane hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The trifluoromethyl group and pyridine ring can undergo substitution reactions, where functional groups are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are employed.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(5-(Trifluoromethyl)pyridin-2-YL)-3-azabicyclo[3.1.0]hexane hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(5-(Trifluoromethyl)pyridin-2-YL)-3-azabicyclo[3.1.0]hexane hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Analogues
Bicifadine Hydrochloride
- Structure : 1-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane HCl .
- Key Features: Substituted with a 4-methylphenyl group. Demonstrated potent analgesic activity in preclinical models, with a non-narcotic profile .
Centanafadine Hydrochloride
- Structure : (1R,5S)-1-(Naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane HCl .
- Key Features :
- Differentiation : The naphthyl group in Centanafadine provides bulky aromatic interactions, whereas the target compound’s pyridinyl substituent may favor interactions with polar enzyme pockets or receptors.
1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane
Pharmacological and Clinical Profiles
The table below summarizes key differences among 3-azabicyclo[3.1.0]hexane derivatives:
Structure-Activity Relationships (SAR)
- Substituent Position : Para-substituted aryl groups (e.g., Bicifadine’s 4-methylphenyl) generally show higher potency than meta or ortho positions .
- Electron-Withdrawing Groups : Trifluoromethyl and chloro substituents enhance binding to targets like transporters or enzymes through hydrophobic and dipole interactions .
- Stereochemistry : The (1R,5S) configuration in Centanafadine and Bicifadine is critical for activity, suggesting similar enantiomeric specificity for the target compound .
Biological Activity
1-(5-(Trifluoromethyl)pyridin-2-YL)-3-azabicyclo[3.1.0]hexane hydrochloride, with the CAS number 2135331-97-2, is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H12ClF3N2
- Molecular Weight : 264.67 g/mol
- Structural Characteristics : The compound features a bicyclic structure that may influence its interaction with biological targets.
Pharmacological Effects
Research indicates that compounds similar to 1-(5-(Trifluoromethyl)pyridin-2-YL)-3-azabicyclo[3.1.0]hexane have shown promising activity against various biological targets, particularly in the realm of neuropharmacology and oncology.
- Opioid Receptor Activity :
-
Anticancer Properties :
- Compounds with trifluoromethyl-pyridine moieties have demonstrated cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy . For instance, structural modifications in related compounds have been associated with enhanced antiproliferative activity against pancreatic cancer cells .
The mechanisms by which 1-(5-(Trifluoromethyl)pyridin-2-YL)-3-azabicyclo[3.1.0]hexane exerts its effects are still under investigation; however, several hypotheses include:
- Receptor Modulation : The interaction with opioid receptors may modulate pain pathways and influence neurotransmitter release.
- DNA Intercalation : Some studies suggest that similar compounds may intercalate into DNA, disrupting replication and leading to cytotoxicity in cancer cells .
Study on Opioid Receptor Ligands
A detailed study on the structure-activity relationship (SAR) of 3-azabicyclo[3.1.0]hexane derivatives revealed that modifications can lead to significant increases in μ-opioid receptor affinity and selectivity over δ and κ subtypes . This finding underscores the potential for developing targeted therapies for pain management.
Anticancer Activity Assessment
In vitro assays have demonstrated that related compounds exhibit IC50 values in the low micromolar range against various cancer cell lines, indicating significant antiproliferative activity . For example, compounds were tested against human pancreatic adenocarcinoma cell lines BxPC-3 and Panc-1, showing promising results that warrant further investigation into their therapeutic potential .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C11H12ClF3N2 |
| Molecular Weight | 264.67 g/mol |
| Opioid Receptor Affinity | High (picomolar range) |
| Cytotoxicity IC50 (Panc-1) | ~0.051 µM |
| Cytotoxicity IC50 (BxPC-3) | ~0.066 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
